10H-Phenothiazine-10-carboxamide, N-(2-(methylthio)ethyl)-
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Overview
Description
10H-Phenothiazine-10-carboxamide, N-(2-(methylthio)ethyl)- is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core with a carboxamide group and a methylthioethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, N-(2-(methylthio)ethyl)- typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the phenothiazine core with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Addition of the Methylthioethyl Group: The final step involves the alkylation of the carboxamide with a methylthioethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Phenothiazine: Large-scale cyclization of diphenylamine with sulfur.
Carboxamide Formation: Reacting phenothiazine with carboxylic acid derivatives in industrial reactors.
Alkylation: Introducing the methylthioethyl group using automated systems to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazine-10-carboxamide, N-(2-(methylthio)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The methylthioethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
10H-Phenothiazine-10-carboxamide, N-(2-(methylthio)ethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its stable structure.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N-(2-(methylthio)ethyl)- involves its interaction with various molecular targets. The phenothiazine core can intercalate with DNA, disrupting replication and transcription processes. The carboxamide group may form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The methylthioethyl group can modulate the compound’s lipophilicity, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
10H-Phenothiazine-10-carboxamide: Lacks the methylthioethyl group, resulting in different chemical properties.
N-benzyl-N-phenyl-10H-phenothiazine-10-carboxamide: Contains a benzyl and phenyl group instead of the methylthioethyl group.
10H-Phenothiazine, 10-methyl-: Has a methyl group instead of the carboxamide and methylthioethyl groups.
Uniqueness
10H-Phenothiazine-10-carboxamide, N-(2-(methylthio)ethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methylthioethyl group enhances its lipophilicity and potential biological activity compared to other phenothiazine derivatives.
Properties
CAS No. |
53056-50-1 |
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Molecular Formula |
C16H16N2OS2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(2-methylsulfanylethyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C16H16N2OS2/c1-20-11-10-17-16(19)18-12-6-2-4-8-14(12)21-15-9-5-3-7-13(15)18/h2-9H,10-11H2,1H3,(H,17,19) |
InChI Key |
WGFLZYVZLXNDCX-UHFFFAOYSA-N |
Canonical SMILES |
CSCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
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